2-Bromo-5-chloromandelic acid
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Overview
Description
2-Bromo-5-chloromandelic acid is an organic compound with the molecular formula C8H6BrClO3 It is a derivative of mandelic acid, where the aromatic ring is substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloromandelic acid typically involves the bromination and chlorination of mandelic acid. One common method starts with mandelic acid, which undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromomandelic acid is then chlorinated using thionyl chloride or phosphorus pentachloride to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloromandelic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Bromo-5-chloromandelic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloromandelic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-chlorobenzoic acid
- 2-Bromo-5-chlorophenol
- 2-Bromo-5-chlorobenzaldehyde
Uniqueness
2-Bromo-5-chloromandelic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical properties.
Properties
Molecular Formula |
C8H6BrClO3 |
---|---|
Molecular Weight |
265.49 g/mol |
IUPAC Name |
2-(2-bromo-5-chlorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrClO3/c9-6-2-1-4(10)3-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChI Key |
BZENWOZBJWSTPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(C(=O)O)O)Br |
Origin of Product |
United States |
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